1-Allylcyclopropane-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

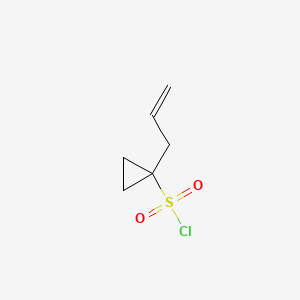

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylcyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2S/c1-2-3-6(4-5-6)10(7,8)9/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYNREAFYINZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657735 | |

| Record name | 1-(Prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923032-59-1 | |

| Record name | 1-Allylcyclopropanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923032-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Allylcyclopropane-1-sulfonyl chloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of 1-Allylcyclopropane-1-sulfonyl chloride for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a reactive chemical intermediate with growing interest in medicinal chemistry due to its potential as a MEK inhibitor.[1] Its core structure consists of a cyclopropane ring substituted with both an allyl group and a sulfonyl chloride functional group.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 923032-59-1 | [1][3] |

| Molecular Formula | C₆H₉ClO₂S | [1][3] |

| Molecular Weight | 180.65 g/mol | [1] |

| Appearance | Liquid, Yellow Oil | [3] |

| Purity | ≥97% | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Note: Some physical properties such as boiling point and density are based on predicted data and have not been experimentally verified in publicly available literature.

Synthesis

The proposed synthesis would likely involve the reaction of the corresponding sodium 1-allylcyclopropane-1-sulfonate with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.

Below is a generalized experimental workflow for the synthesis of a sulfonyl chloride, which may be applicable.

Figure 1. A generalized workflow for the synthesis of this compound.

Reactivity and Applications

As a sulfonyl chloride, this compound is a versatile electrophile. The sulfonyl chloride moiety can readily react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and thioesters, respectively. The presence of the allyl group also allows for a range of chemical transformations, including addition reactions and cross-coupling reactions.

MEK Inhibition and the RAS-RAF-MEK-ERK Signaling Pathway

This compound has been identified as a MEK inhibitor.[1] MEK, also known as MAP2K, is a key protein kinase in the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in RAS or BRAF, is a common driver of cancer.

MEK inhibitors are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2. This binding locks the kinase in an inactive conformation, preventing the phosphorylation and activation of its only known substrates, ERK1 and ERK2. By inhibiting this pathway, MEK inhibitors can suppress the uncontrolled cell growth that characterizes many cancers.

References

An In-depth Technical Guide to 1-Allylcyclopropane-1-sulfonyl chloride (CAS: 923032-59-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allylcyclopropane-1-sulfonyl chloride is a key intermediate in the synthesis of novel therapeutic agents, notably functioning as a potent inhibitor of Mitogen-activated protein kinase kinase (MEK). This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the context of cancer therapy through the inhibition of the MAPK/ERK signaling pathway. The document includes structured data tables, detailed experimental methodologies, and visual diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

This compound is a reactive compound, primarily utilized as a building block in organic synthesis. Its key identifiers and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 923032-59-1 | [1] |

| Molecular Formula | C₆H₉ClO₂S | [2] |

| Molecular Weight | 180.65 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | ≥98% | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere | [2] |

| Boiling Point | 229.2 °C at 760 mmHg (Predicted) | |

| Density | 1.32 g/cm³ (Predicted) |

Synthesis of this compound

The synthesis of this compound can be achieved from potassium 1-allylcyclopropane-1-sulfonate. The following protocol is based on established patent literature.

Experimental Protocol: Synthesis

Reaction Scheme:

K-O-SO₂-(1-allylcyclopropane) + SOCl₂ → Cl-SO₂-(1-allylcyclopropane) + KCl + SO₂

Materials:

-

Potassium 1-allylcyclopropane-1-sulfonate

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous reaction vessel with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

To an anhydrous reaction vessel under a nitrogen atmosphere, add potassium 1-allylcyclopropane-1-sulfonate (1.0 eq).

-

Add thionyl chloride (excess, e.g., 5-10 eq) to the vessel.

-

Add a catalytic amount of DMF (e.g., a few drops).

-

The reaction mixture is heated to reflux (approximately 60°C) with vigorous stirring.

-

Monitor the reaction progress by appropriate techniques (e.g., TLC or disappearance of starting material).

-

Upon completion, the excess thionyl chloride is removed under reduced pressure.

-

The crude product is then purified. A general method for purifying sulfonyl chlorides involves dissolving the residue in a suitable organic solvent (e.g., diethyl ether), filtering off any inorganic salts, and removing the solvent in vacuo.[3] Further purification can be achieved by vacuum distillation.

Characterization Data (Intermediate):

-

¹H NMR (CDCl₃): δ 5.6 (m, 1H), 4.91-4.85 (dd, 2H), 2.471-2.397 (d, 2H), 0.756 (m, 2H), 0.322 (m, 2H).

Synthesis and Purification Workflow

References

An In-depth Technical Guide to 1-Allylcyclopropane-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 1-Allylcyclopropane-1-sulfonyl chloride, a key intermediate in organic synthesis and a molecule of interest in medicinal chemistry. It details the compound's structure, physicochemical properties, a plausible synthetic approach, and its application in photocatalyzed radical reactions.

Compound Structure and Properties

This compound is a unique chemical entity featuring a strained cyclopropane ring substituted with both a reactive sulfonyl chloride group and an allyl group.[1] This combination of functional groups makes it a versatile building block in synthetic chemistry. The sulfonyl chloride moiety is a precursor to sulfonamides and other sulfonyl derivatives, while the allyl group can participate in various addition and rearrangement reactions.

The structure of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 923232-59-1 | [1] |

| Molecular Formula | C₆H₉ClO₂S | [2][3][4] |

| Molecular Weight | 180.65 g/mol | [2][3] |

| Appearance | Yellow Oil | [5] |

| IUPAC Name | 1-allylcyclopropanesulfonyl chloride | |

| Boiling Point | 229.2 ± 7.0 °C (Predicted) | |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | |

| Storage | Inert atmosphere, 2-8°C, Hygroscopic | [3] |

| Primary Use | MEK inhibitor; Synthetic intermediate | [1] |

Spectroscopic Data (Representative)

Table 2: Estimated Spectroscopic Data for this compound

| Spectroscopy Type | Functional Group | Expected Chemical Shift / Frequency | Reference |

| ¹H NMR | Vinylic (=CH₂) | δ 5.0 - 5.2 ppm | [6][7] |

| Vinylic (=CH) | δ 5.7 - 6.0 ppm | [6][7] | |

| Allylic (-CH₂-) | δ ~2.5 ppm | [6][7] | |

| Cyclopropyl (-CH₂-) | δ 0.4 - 1.5 ppm | [7] | |

| ¹³C NMR | Vinylic (=CH₂) | δ ~118 ppm | [8] |

| Vinylic (=CH) | δ ~132 ppm | [8] | |

| Quaternary Cyclopropyl (C-SO₂Cl) | δ ~60-70 ppm | [8] | |

| Allylic (-CH₂-) | δ ~40 ppm | [8] | |

| Cyclopropyl (-CH₂-) | δ ~15-25 ppm | [8] | |

| IR Spectroscopy | Sulfonyl Chloride (S=O stretch) | 1370-1410 cm⁻¹ (asymmetric) | [9] |

| Sulfonyl Chloride (S=O stretch) | 1166-1204 cm⁻¹ (symmetric) | [9] | |

| Alkene (C=C stretch) | ~1640 cm⁻¹ | [8][9] | |

| Alkene (=C-H stretch) | >3000 cm⁻¹ | [8][9] | |

| Alkane (C-H stretch) | <3000 cm⁻¹ | [9] |

Note: These are estimated values based on analogous structures and general spectroscopic principles.

Synthesis Overview

This compound is listed as a commercially available reagent.[10] For laboratory preparation, a plausible route involves the oxidative chlorosulfonation of a suitable precursor, such as an S-alkyl isothiourea salt, which can be prepared from an appropriate alkyl halide and thiourea. This method is noted for being environmentally friendly and utilizing readily accessible reagents.[11]

A general workflow for such a synthesis is outlined below.

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. usbio.net [usbio.net]

- 5. This compound, CasNo.923032-59-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02555A [pubs.rsc.org]

- 11. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

Spectroscopic and Analytical Profile of 1-Allylcyclopropane-1-sulfonyl Chloride

For inquiries regarding 1-Allylcyclopropane-1-sulfonyl chloride, please direct your correspondence to our technical support team.

This technical guide provides a summary of the available spectroscopic and analytical data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data and general experimental methodologies.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 923032-59-1 | [1][2][3][4] |

| Molecular Formula | C₆H₉ClO₂S | [1][2][3][4] |

| Molecular Weight | 180.65 g/mol | [2] |

| Appearance | Yellow Oil | [3] |

| Boiling Point (Predicted) | 229.2 ± 7.0 °C | |

| Density (Predicted) | 1.32 ± 0.1 g/cm³ | |

| Storage | Inert atmosphere, 2-8°C | [1] |

Predicted Spectroscopic Data

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8 | m | 1H | -CH=CH₂ |

| ~ 5.2 | m | 2H | -CH=CH₂ |

| ~ 2.8 | d | 2H | -CH₂-CH= |

| ~ 1.5 | m | 2H | cyclopropyl CH₂ |

| ~ 1.2 | m | 2H | cyclopropyl CH₂ |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 130 | -C H=CH₂ |

| ~ 120 | -CH=C H₂ |

| ~ 70 | C-SO₂Cl |

| ~ 40 | -C H₂-CH= |

| ~ 15 | cyclopropyl C H₂ |

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080 | Medium | =C-H stretch |

| ~ 2950 | Medium | C-H stretch (cyclopropyl) |

| ~ 1640 | Medium | C=C stretch |

| 1370 - 1340 | Strong | S=O stretch (asymmetric) |

| 1180 - 1150 | Strong | S=O stretch (symmetric) |

| ~ 920 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS) - Expected Fragments

| m/z | Fragment |

| 180/182 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 145 | [M - Cl]⁺ |

| 115 | [M - SO₂Cl]⁺ |

| 81 | [C₆H₉]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data. Specific parameters may need to be optimized for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition:

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 30-300 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Unveiling 1-Allylcyclopropane-1-sulfonyl Chloride: A Keystone Intermediate in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allylcyclopropane-1-sulfonyl chloride has emerged as a critical building block in the synthesis of complex pharmaceutical agents, most notably as a key intermediate in the development of Mitogen-activated protein kinase (MEK) inhibitors for cancer therapy. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this important chemical entity. Detailed experimental protocols for its preparation and subsequent use in sulfonamide formation are presented, supported by quantitative data and visual workflows to facilitate understanding and application in a research and development setting.

Introduction: The Rise of a Niche Reagent

This compound (CAS No. 923032-59-1) is a specialized organosulfur compound that has gained prominence as a crucial intermediate in the synthesis of targeted therapeutics. Its unique structural motif, featuring a reactive sulfonyl chloride group attached to a cyclopropane ring bearing an allyl substituent, makes it an ideal synthon for introducing the 1-allylcyclopropylsulfonyl moiety into larger molecules. This functionality is particularly significant in the design of MEK inhibitors, a class of drugs that target the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers. The incorporation of the 1-allylcyclopropane-1-sulfonyl group can significantly influence the pharmacological properties of the final drug candidate, including potency and selectivity.

Discovery and Synthetic History: A Path Paved by Pharmaceutical Innovation

The documented history of this compound is intrinsically linked to the development of novel MEK inhibitors. While a singular "discovery" paper is not prominent in the scientific literature, its synthesis and application are detailed in numerous patents focused on the creation of new anti-cancer agents. The primary route to this sulfonyl chloride involves the chlorination of its corresponding potassium sulfonate salt.

Plausible Precursor Synthesis Pathway

While patent literature primarily focuses on the final step, a complete understanding of the compound's history necessitates a plausible and chemically sound pathway to its precursor, potassium 1-allylcyclopropane-1-sulfonate. A retro-synthetic analysis suggests a multi-step synthesis commencing from readily available starting materials.

Documented Synthesis of this compound

The most direct and documented method for the preparation of this compound is the reaction of potassium 1-allylcyclopropane-1-sulfonate with a chlorinating agent, such as thionyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound and its subsequent use in the formation of a sulfonamide, a common reaction in the synthesis of MEK inhibitors.

Synthesis of this compound

Reaction Scheme:

Procedure:

A solution of potassium 1-allylcyclopropane-1-sulfonate (17.2 mmol) in thionyl chloride (10 mL) is treated with a catalytic amount of N,N-dimethylformamide (5 drops). The reaction mixture is heated to 60°C and refluxed. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess thionyl chloride is removed under reduced pressure to yield crude this compound, which can be used directly in the next step or purified further by vacuum distillation.

Application in Sulfonamide Synthesis

Reaction Scheme:

Procedure:

To a solution of an appropriate aniline derivative (e.g., 2-fluoro-4-iodo-phenylamine, 4.6 mmol) in a suitable solvent such as dichloromethane or pyridine, this compound (3.7 mmol) is added. The reaction mixture is stirred at room temperature for 24 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by washing with an acidic solution (e.g., 0.5 N HCl) and water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude sulfonamide can be purified by flash column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Precursor | Potassium 1-allylcyclopropane-1-sulfonate | [1] |

| Reagents | Thionyl chloride, N,N-Dimethylformamide (catalyst) | [1] |

| Reaction Temperature | 60°C (Reflux) | [1] |

| CAS Number | 923032-59-1 | |

| Molecular Formula | C₆H₉ClO₂S | |

| Molecular Weight | 180.65 g/mol |

Conclusion

This compound stands as a testament to the intricate relationship between niche chemical synthesis and modern drug discovery. Its development and application underscore the importance of innovative building blocks in creating next-generation therapeutics. The detailed synthetic protocols and structured data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this valuable intermediate in their ongoing quest for novel and effective medicines. The continued exploration of such specialized reagents will undoubtedly pave the way for future breakthroughs in medicinal chemistry.

References

An In-depth Technical Guide to 1-Allylcyclopropane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Allylcyclopropane-1-sulfonyl chloride, a compound of interest for researchers in oncology and cell signaling. This document details its chemical properties, its role as a MEK inhibitor, and the associated signaling pathways.

Core Compound Data

This compound is a sulfonyl chloride derivative with potential applications in cancer research due to its inhibitory action on the MEK signaling pathway.[1][2][3]

| Property | Value |

| Molecular Formula | C6H9ClO2S[4][5][6] |

| Molecular Weight | 180.65 g/mol [1][6][7] |

| CAS Number | 923032-59-1[4][5][7] |

| Synonyms | 1-Allylcyclopropanesulfonyl chloride, 1-(2-Propen-1-yl)cyclopropanesulfonyl Chloride, 1-(prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride[2][7] |

Biological Activity: MEK Inhibition

This compound has been identified as a MEK inhibitor.[1][3] MEK (Mitogen-activated protein kinase kinase) is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which is a key regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common event in many human cancers, making MEK an attractive target for therapeutic intervention.

The RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a cascade of protein kinases that transduces signals from extracellular stimuli to the nucleus, ultimately influencing gene expression and cellular responses. The pathway is initiated by the activation of RAS, a small GTPase, which then recruits and activates RAF kinases. Activated RAF subsequently phosphorylates and activates MEK1 and MEK2. MEK, in turn, phosphorylates and activates the final kinases in the cascade, ERK1 and ERK2 (Extracellular signal-regulated kinases). Phosphorylated ERK can then translocate to the nucleus to regulate transcription factors involved in cell growth and division.

MEK inhibitors, such as this compound, typically act as allosteric inhibitors, binding to a pocket on the MEK protein that is distinct from the ATP-binding site. This binding event locks MEK in an inactive conformation, preventing its phosphorylation by RAF and its subsequent activation of ERK. By blocking this pathway, MEK inhibitors can suppress the proliferation of cancer cells that are dependent on this signaling cascade.

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on MEK.

Experimental Protocols

General Synthesis Workflow for Sulfonyl Chlorides

The following diagram illustrates a generalized workflow for the synthesis and purification of a sulfonyl chloride, which could be adapted for this compound.

Caption: A generalized experimental workflow for the synthesis of a sulfonyl chloride.

Conceptual Protocol for Assessing MEK Inhibition

To evaluate the inhibitory activity of this compound on the MEK pathway, a Western blot analysis to measure the phosphorylation levels of ERK is a standard method.

Objective: To determine the effect of this compound on ERK phosphorylation in a cancer cell line known to have an activated RAS-RAF-MEK-ERK pathway.

Materials:

-

Cancer cell line (e.g., A375 melanoma cells with BRAF V600E mutation)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and membranes

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane and then incubate with primary antibodies against phospho-ERK and total-ERK. A loading control like GAPDH should also be probed.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal to determine the extent of inhibition at different concentrations of the compound.

This guide provides foundational information for researchers interested in this compound. Further experimental validation is necessary to fully characterize its biological activity and therapeutic potential.

References

- 1. news-medical.net [news-medical.net]

- 2. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02555A [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. onclive.com [onclive.com]

- 6. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]

- 7. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Key Reactive Sites of 1-Allylcyclopropane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allylcyclopropane-1-sulfonyl chloride is a versatile chemical intermediate characterized by the presence of three distinct reactive moieties: a sulfonyl chloride group, an allyl group, and a strained cyclopropane ring. This trifecta of functionality makes it a valuable building block in organic synthesis, notably in the construction of complex spirocyclic systems. This guide provides a detailed analysis of the key reactive sites of this compound, summarizing its known chemical transformations and providing insights into its reactivity for application in research and drug development.

Introduction

This compound (CAS 923032-59-1) is a synthetic organic compound with the molecular formula C₆H₉ClO₂S and a molecular weight of 180.65 g/mol .[1] Its structure is unique, incorporating a reactive sulfonyl chloride, a readily functionalizable allyl group, and a high-energy cyclopropane ring on a single quaternary carbon center. This arrangement of functional groups allows for a diverse range of chemical transformations, making it an attractive substrate for the synthesis of novel molecular architectures. Notably, it has been identified as a MEK inhibitor, suggesting its potential in the development of therapeutics for cancer and other hyperproliferative diseases.[1][2][3] This guide will dissect the reactivity of each key functional group, providing a foundational understanding for its application in synthetic chemistry.

Key Reactive Sites and Their Transformations

The reactivity of this compound can be systematically understood by examining its three primary functional groups: the sulfonyl chloride, the allyl group, and the cyclopropane ring.

The Sulfonyl Chloride Group: A Gateway to Sulfonyl Radicals and Nucleophilic Substitution

The sulfonyl chloride (-SO₂Cl) group is a highly electrophilic moiety and serves as a primary site of reactivity. It readily undergoes two main types of reactions:

-

Single-Electron Transfer (SET) and Sulfonyl Radical Formation: In the presence of a suitable photocatalyst and light, the sulfonyl chloride can undergo a single-electron transfer to generate a sulfonyl radical.[4] This reactive intermediate is central to cascade reactions, such as the synthesis of spirocyclic vinyl sulfones.[4] The formation of the sulfonyl radical is a key step that initiates a sequence of intramolecular cyclizations.

-

Nucleophilic Substitution: The sulfur atom of the sulfonyl chloride is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This is a characteristic reaction of sulfonyl chlorides, allowing for the formation of sulfonamides, sulfonic esters, and other sulfur-containing compounds. While not explicitly detailed in the provided search results for this specific molecule, this is a fundamental reaction pathway for sulfonyl chlorides.[5][6]

The Allyl Group: A Platform for Addition Reactions

The allyl group (-CH₂-CH=CH₂) provides a carbon-carbon double bond, which is a versatile site for various addition reactions.

-

Radical Addition: The double bond of the allyl group can participate in radical addition reactions. In the photocatalyzed synthesis of spirocyclic vinyl sulfones, the initially formed sulfonyl radical adds to an external alkyne, generating a vinyl radical. This vinyl radical then undergoes an intramolecular addition to the allyl double bond, leading to the formation of a six-membered ring.[4]

The Cyclopropane Ring: Potential for Ring-Opening Reactions

The cyclopropane ring is a three-membered carbocycle characterized by significant ring strain. This inherent strain makes it susceptible to ring-opening reactions under certain conditions, although specific examples for this compound were not found in the initial search. Generally, cyclopropanes can be opened by electrophiles, nucleophiles, or through radical pathways, often in the presence of a catalyst. The specific substitution pattern on the cyclopropane ring in this molecule may influence its propensity for ring-opening.

Experimental Protocols and Data

A notable application of this compound is in the photocatalyzed synthesis of spirocyclic vinyl sulfones.[4]

Synthesis of Spirocyclic Vinyl Sulfones

This reaction showcases the cooperative reactivity of the sulfonyl chloride and allyl groups.

Reaction Scheme:

A tertiary propargyl alcohol and this compound react in the presence of a photocatalyst (fac-Ir(ppy)₃), a base (Na₂HPO₄), and a solvent system (DCM/H₂O) under blue LED irradiation to yield a multi-functionalized spirocyclic vinyl sulfone.[4]

Experimental Workflow:

Caption: Experimental workflow for the photocatalyzed synthesis of spirocyclic vinyl sulfones.

Proposed Reaction Mechanism:

Caption: Proposed mechanism for the photocatalyzed radical cyclization.[4]

Quantitative Data:

The optimization of the reaction conditions for the synthesis of a specific spirocyclic vinyl sulfone (3a) is summarized below.

| Entry | Photocatalyst | Base | Solvent | Yield (%) |

| 1 | fac-Ir(ppy)₃ | - | DCM | 75 |

| 2 | Ru(bpy)₃Cl₂ | - | DCM | 42 |

| 3 | Eosin Y | - | DCM | <10 |

| 4 | Rose Bengal | - | DCM | <10 |

| 5 | fac-Ir(ppy)₃ | DBU | DCM | 65 |

| 6 | fac-Ir(ppy)₃ | Et₃N | DCM | 70 |

| 7 | fac-Ir(ppy)₃ | K₂CO₃ | DCM | 81 |

| 8 | fac-Ir(ppy)₃ | Na₂HPO₄ | DCM | 85 |

| 9 | fac-Ir(ppy)₃ | Na₂HPO₄ | CH₃CN | 78 |

| 10 | fac-Ir(ppy)₃ | Na₂HPO₄ | THF | 62 |

| 11 | fac-Ir(ppy)₃ | Na₂HPO₄ | 1,4-Dioxane | 55 |

| 12 | fac-Ir(ppy)₃ | Na₂HPO₄ | DCE | 80 |

| 13 | fac-Ir(ppy)₃ | Na₂HPO₄ | DCM/H₂O | 92 |

| 14 | - | Na₂HPO₄ | DCM/H₂O | 0 |

| 15 | fac-Ir(ppy)₃ | Na₂HPO₄ | DCM/H₂O | 0 (in dark) |

| 16 | fac-Ir(ppy)₃ | Na₂HPO₄ | DCM/H₂O | 35 (in air) |

| 17 | fac-Ir(ppy)₃ | - | DCM/H₂O | 45 |

Adapted from a 2025 study on spirocyclic vinyl sulfones.[4]

Safety and Handling

This compound is listed as a corrosive substance. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[7] All manipulations should be performed in a well-ventilated fume hood.[7] It is incompatible with strong oxidizing agents and should be stored in a cool, dry place under an inert atmosphere.[7]

Conclusion

This compound is a molecule with significant synthetic potential owing to its three distinct reactive sites. The sulfonyl chloride group provides access to sulfonyl radical chemistry and classical nucleophilic substitution reactions. The allyl group is a handle for various addition reactions, most notably demonstrated in radical cyclizations. The strained cyclopropane ring, while its reactivity in this specific context remains to be fully explored, offers the potential for novel ring-opening transformations. The demonstrated utility of this compound in the synthesis of complex spirocyclic structures underscores its value to the research and drug development community. Further exploration of the interplay between its functional groups is likely to uncover new and valuable synthetic methodologies.

References

- 1. scbt.com [scbt.com]

- 2. This compound, CasNo.923032-59-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02555A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemicalbook.com [chemicalbook.com]

Potential Research Areas for 1-Allylcyclopropane-1-sulfonyl chloride: A Technical Guide for Drug Discovery Professionals

Introduction

1-Allylcyclopropane-1-sulfonyl chloride is a reactive chemical intermediate with significant potential in the field of medicinal chemistry, particularly in the development of kinase inhibitors. Its unique structural features, combining a reactive sulfonyl chloride group with a strained cyclopropane ring and a versatile allyl group, make it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, reactivity, and potential research applications of this compound, with a focus on its role in the development of MEK inhibitors for the treatment of cancer.

Core Compound Profile

| Property | Value | Source |

| CAS Number | 923032-59-1 | [1][2] |

| Molecular Formula | C₆H₉ClO₂S | [1][2] |

| Molecular Weight | 180.65 g/mol | [1] |

| Appearance | Yellow Oil | |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved from potassium 1-allylcyclopropane-1-sulfonate. The following protocol is adapted from the patent literature and provides a reliable method for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Potassium 1-allylcyclopropane-1-sulfonate

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A solution of potassium 1-allylcyclopropane-1-sulfonate (e.g., 3.44 g, 17.2 mmol), thionyl chloride (e.g., 10 mL), and a catalytic amount of DMF (e.g., 5 drops) is prepared in a suitable reaction vessel.

-

The reaction mixture is heated to 60°C and refluxed.

-

The progress of the reaction should be monitored by appropriate analytical techniques (e.g., TLC or GC-MS).

-

Upon completion, the excess thionyl chloride is removed under reduced pressure.

-

The crude this compound is then purified, typically by vacuum distillation, to yield the final product.

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of sulfonamides.

Proposed Research:

-

Synthesis of a focused library of N-aryl-1-allylcyclopropane-1-sulfonamides: By reacting this compound with a diverse range of substituted anilines (e.g., those bearing fluoro, iodo, and methoxy groups as seen in known MEK inhibitors), a library of novel compounds can be generated.

-

In vitro kinase assays: The synthesized compounds should be screened for their inhibitory activity against MEK1 and MEK2 enzymes to determine their IC₅₀ values.

-

Cell-based proliferation assays: Active compounds from the kinase assays should be further evaluated in cancer cell lines with known RAS or RAF mutations to assess their anti-proliferative effects.

-

Structure-Activity Relationship (SAR) studies: The data from these assays can be used to establish SAR, guiding the design of more potent and selective inhibitors. The unique allylcyclopropane moiety can be explored for its contribution to binding affinity and pharmacokinetic properties.

Exploration of Novel Reactivity

The presence of the allyl group and the strained cyclopropane ring offers opportunities for novel chemical transformations beyond simple sulfonamide formation.

-

Radical Cyclization Reactions: Recent research has shown that allylcyclopropane sulfonyl chlorides can participate in photocatalyzed radical cyclization reactions to form complex spirocyclic vinyl sulfones. This opens up avenues for the synthesis of structurally unique and potentially bioactive molecules.

Experimental Protocol: Photocatalyzed Radical Cyclization

Materials:

-

This compound

-

A suitable tertiary propargyl alcohol

-

Photocatalyst (e.g., fac-Ir(ppy)₃)

-

Base (e.g., Na₂HPO₄)

-

Solvent (e.g., DCM/H₂O mixture)

-

Blue LED light source

Procedure:

-

In a reaction vessel, combine the tertiary propargyl alcohol, this compound, Na₂HPO₄, and the photocatalyst in the DCM/H₂O solvent system.

-

Degas the mixture and place it under an inert atmosphere (e.g., nitrogen).

-

Irradiate the reaction mixture with a blue LED light source at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.

Diagram of Radical Cyclization Workflow

References

Methodological & Application

Application Notes and Protocols for 1-Allylcyclopropane-1-sulfonyl chloride as a MEK Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Allylcyclopropane-1-sulfonyl chloride is identified as a potential MEK inhibitor.[1] However, as of the latest literature review, specific quantitative biological data, such as IC50 values against various cancer cell lines and detailed in vivo efficacy, have not been extensively published in peer-reviewed journals. The following application notes and protocols are therefore provided as a general guideline for the investigation of a novel, hypothetical MEK inhibitor with this chemical structure. Researchers should perform initial dose-response studies to determine the optimal concentrations for their specific experimental systems.

Introduction

This compound is a small molecule compound identified as a potential inhibitor of Mitogen-activated protein kinase kinase (MEK), a critical component of the RAS-RAF-MEK-ERK signaling pathway.[1] Dysregulation of this pathway is a frequent event in a wide variety of human cancers, making MEK an attractive target for therapeutic intervention. These application notes provide an overview of the potential use of this compound in cancer research and detailed protocols for its in vitro evaluation.

Chemical Information:

| Property | Value |

| CAS Number | 923032-59-1[1][2][3] |

| Molecular Formula | C₆H₉ClO₂S[1][2][3] |

| Molecular Weight | 180.65 g/mol [1] |

| Appearance | Yellow Oil |

| Storage | Store at 2-8°C in an inert atmosphere.[3] |

Mechanism of Action

As a putative MEK inhibitor, this compound is expected to bind to and inhibit the activity of MEK1 and MEK2. This inhibition would prevent the phosphorylation and activation of ERK1 and ERK2, leading to the downstream suppression of signaling pathways that control cell proliferation, survival, and differentiation.

Figure 1. The MAPK/ERK signaling pathway and the putative inhibitory action of this compound on MEK.

Data Presentation

As specific experimental data for this compound is not publicly available, the following tables are presented as templates for researchers to populate with their own experimental results.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 72h |

| A375 | Melanoma | To be determined |

| HCT116 | Colon Cancer | To be determined |

| A549 | Lung Cancer | To be determined |

| MCF-7 | Breast Cancer | To be determined |

| PANC-1 | Pancreatic Cancer | To be determined |

| Normal Cell Line (e.g., HFF-1) | Fibroblast | To be determined |

Table 2: Hypothetical In Vivo Efficacy in a Xenograft Model (e.g., A375 Melanoma)

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily | 0 |

| This compound | Dose 1 | Daily | To be determined |

| This compound | Dose 2 | Daily | To be determined |

| Positive Control (e.g., Trametinib) | Standard Dose | Daily | To be determined |

Experimental Protocols

The following are detailed protocols that can be adapted for the evaluation of this compound.

In Vitro MEK Inhibition Assay (Western Blot)

This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of ERK1/2 in cancer cells.

Figure 2. Experimental workflow for Western blot analysis of p-ERK levels.

Materials:

-

Cancer cell line of interest (e.g., A375, HCT116)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the medium from the cells and add the drug-containing medium. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands.

-

-

Stripping and Re-probing: After imaging, the membrane can be stripped and re-probed with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities. Calculate the ratio of phospho-ERK to total ERK for each treatment condition and normalize to the vehicle control.

Cell Viability Assay (MTT or similar)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.

Figure 3. Workflow for determining cell viability using the MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (to be optimized for each cell line) in 100 µL of medium per well. Incubate overnight.

-

Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells for vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

In Vivo Studies

For in vivo evaluation, it is recommended to use a xenograft model with a cancer cell line that has shown sensitivity to this compound in vitro.

General Protocol Outline:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

Efficacy Assessment: Measure tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Safety Precautions

This compound is a sulfonyl chloride, which can be reactive and corrosive.[3] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.[4]

References

Application Notes and Protocols for 1-Allylcyclopropane-1-sulfonyl chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allylcyclopropane-1-sulfonyl chloride is a specialized reagent with potential applications in organic synthesis, particularly in the preparation of novel sulfonamides. Its unique structural features, combining a reactive sulfonyl chloride moiety with a cyclopropyl and an allyl group, make it an interesting building block for the synthesis of complex molecules. Notably, this compound has been identified as a potential MEK inhibitor, suggesting its utility in the development of therapeutic agents for hyperproliferative diseases such as cancer.[1][2][3] This document provides detailed protocols for the application of this compound in the synthesis of sulfonamides, a common and important functional group in medicinal chemistry.[4]

Chemical Properties and Handling

| Property | Value | Reference |

| CAS Number | 923032-59-1 | [1][2][3][5] |

| Molecular Formula | C6H9ClO2S | [1][2] |

| Molecular Weight | 180.65 g/mol | [1] |

| Appearance | Yellow Oil | |

| Storage | Store at 2-8°C under an inert atmosphere. | [2] |

Safety Precautions: this compound is a reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Application: Synthesis of N-Substituted 1-Allylcyclopropane-1-sulfonamides

The primary application of this compound is in the synthesis of N-substituted sulfonamides through its reaction with primary or secondary amines. This reaction is a robust and widely used method for the formation of the sulfonamide functional group.[4][6] The general reaction scheme is presented below:

Caption: General reaction scheme for the synthesis of N-substituted 1-allylcyclopropane-1-sulfonamides.

Experimental Protocol: General Procedure for the Synthesis of Sulfonamides

This protocol is a general guideline for the reaction of this compound with a primary or secondary amine. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.[7]

Materials:

-

This compound

-

Primary or secondary amine (1.0 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Pyridine) (1.5 - 2.0 eq)

-

Water

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (e.g., triethylamine, 1.5-2.0 equivalents) in an anhydrous aprotic solvent (e.g., DCM, THF).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.05-1.2 equivalents) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 30-60 minutes. A slow addition rate is crucial to control the reaction exotherm and minimize side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir the reaction for 2-24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting materials.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO3 solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted 1-allylcyclopropane-1-sulfonamide.

-

Experimental Workflow

Caption: A streamlined workflow for the synthesis of sulfonamides using this compound.

Quantitative Data Summary

| Amine Type | Sulfonyl Chloride Type | Base | Solvent | Yield Range (%) | Reference |

| Primary Aliphatic | Aryl | Pyridine | - | ~100 | [4] |

| Primary Aromatic | Aryl | Pyridine | - | ~100 | [4] |

| Primary/Secondary | Various | Triethylamine | DCM | Good to Excellent | [7] |

| Various | Aryl | Sodium Hydride | DMF/THF | 72-96 | [4] |

Note: The yields are highly dependent on the specific substrates, reaction conditions, and purification methods. The provided data should be used as a general guide.

Logical Relationships in Sulfonamide Synthesis

The success of the sulfonylation reaction is dependent on several key factors and their interplay. The following diagram illustrates these relationships.

Caption: Key factors influencing the outcome of sulfonamide synthesis.

Conclusion

This compound serves as a valuable reagent for the synthesis of novel sulfonamides. The protocols and data presented in these application notes provide a comprehensive guide for researchers in organic and medicinal chemistry. While the general procedure for sulfonamide synthesis is robust, careful optimization of reaction conditions is recommended to achieve the best results for specific substrates. The unique structural characteristics of the resulting sulfonamides may offer new avenues for the development of bioactive compounds.

References

Applications of 1-Allylcyclopropane-1-sulfonyl chloride in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allylcyclopropane-1-sulfonyl chloride is a specialized chemical reagent that has garnered attention in medicinal chemistry primarily for its role as a building block in the synthesis of targeted therapeutic agents. Its unique structural features, combining a reactive sulfonyl chloride, a strained cyclopropane ring, and an allyl group, offer a versatile platform for creating complex molecular architectures. This document provides an overview of its known applications, with a focus on its role as a potential MEK inhibitor and its use in the synthesis of novel spirocyclic compounds. Detailed protocols for relevant synthetic procedures are also provided.

Application 1: Intermediate for MEK Inhibitors in Cancer Therapy

This compound is classified as a MEK inhibitor, suggesting its utility in the development of anticancer agents.[1][2] MEK (mitogen-activated protein kinase kinase) is a critical component of the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation.[3] By inhibiting MEK, this pathway can be downregulated, thereby suppressing tumor growth.

While specific inhibitory concentration (IC50) values for this compound are not publicly available, the potency of established MEK inhibitors provides a benchmark for the expected efficacy of compounds in this class.

Table 1: Comparative IC50 Values of Known MEK Inhibitors

| Inhibitor | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Cancer Cell Line Examples & Anti-proliferative IC50 (nM) |

| Trametinib | 0.7 | 0.9 | A375 (Melanoma): 0.41-6.2 |

| Cobimetinib | 0.9 | 199 | A375 (Melanoma): Not widely reported |

| Selumetinib | 14 | Not widely reported | A375 (Melanoma): 14-50 |

| Binimetinib | 12 (for both) | 12 (for both) | A375 (Melanoma): Not widely reported |

Data compiled from multiple sources.

Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a cascade of proteins that transmits signals from cell surface receptors to the DNA in the nucleus, controlling key cellular processes like proliferation and survival. This compound, as a MEK inhibitor, would act to block the phosphorylation and activation of ERK, thereby halting the downstream signaling cascade that promotes cell division.

References

Synthesis of Spirocyclic Vinyl Sulfones Using 1-Allylcyclopropane-1-sulfonyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of spirocyclic vinyl sulfones, a promising class of compounds for drug discovery, utilizing 1-allylcyclopropane-1-sulfonyl chloride.[1][2][3][4] The unique three-dimensional structure of spirocycles, combined with the reactivity of the vinyl sulfone moiety as a Michael acceptor, offers potential for novel biological activities.[1][3][4][5] This protocol outlines a practical and versatile photocatalytic method for the synthesis of multi-functionalized spirocyclic vinyl sulfones from readily available starting materials.[1][2][3][4]

Introduction

Spirocyclic frameworks are of increasing interest in medicinal chemistry due to their rigid, three-dimensional geometry which can enhance binding affinity and selectivity for biological targets.[1][3] Vinyl sulfones are valuable Michael acceptors in drug design, capable of reacting with nucleophilic species in biological systems.[1][3][6] The combination of these two motifs in spirocyclic vinyl sulfones presents a compelling strategy for the development of new therapeutic agents.[1][3][4] For instance, certain compounds incorporating a vinyl sulfone moiety and a three-membered spirocyclic subunit have shown significant herbicidal efficacy.[1][3]

The described method utilizes a visible-light-mediated radical cyclization and (hetero)aryl migration cascade reaction between this compound and tertiary propargyl alcohols.[1][3][4] This approach is notable for its mild reaction conditions, broad functional group tolerance, and its ability to construct complex molecular scaffolds, including medium-sized ring-fused spirocyclic vinyl sulfones.[1][2][3][4][5]

Reaction Principle

The synthesis proceeds via a proposed reaction mechanism initiated by a photocatalyst. Upon irradiation with blue LED light, the excited photocatalyst reduces the this compound via a single-electron transfer (SET), generating a sulfonyl radical. This radical then adds to the alkyne of the propargyl alcohol, forming a vinyl radical intermediate. Subsequently, this intermediate undergoes a cyclization onto the tethered alkene, leading to a primary alkyl radical. A 1,5-(hetero)aryl migration then occurs, followed by oxidation and deprotonation to yield the final spirocyclic vinyl sulfone product.[1][3]

Experimental Protocols

General Procedure for the Synthesis of Spirocyclic Vinyl Sulfones

This protocol is based on the optimized conditions reported for the synthesis of a variety of spirocyclic vinyl sulfones.[1][3]

Materials:

-

Tertiary propargyl alcohol derivative (1) (0.2 mmol, 1.0 equiv)

-

This compound (2) (0.3 mmol, 1.5 equiv)

-

fac-Ir(ppy)₃ (tris(2-phenylpyridinato)iridium(III)) (3 mol%)

-

Na₂HPO₄ (0.2 mmol, 1.0 equiv)

-

Dichloromethane (DCM) (2 mL)

-

Water (H₂O) (0.2 mL)

-

Nitrogen (N₂) atmosphere

-

12 W blue LEDs

Procedure:

-

To an oven-dried reaction tube, add the tertiary propargyl alcohol (1) (0.2 mmol), Na₂HPO₄ (0.2 mmol), and fac-Ir(ppy)₃ (3 mol%).

-

Seal the tube and evacuate and backfill with nitrogen three times.

-

Add DCM (2 mL) and H₂O (0.2 mL) to the reaction tube.

-

Add this compound (2) (0.3 mmol) to the mixture.

-

Place the reaction tube approximately 5 cm from a 12 W blue LED strip and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired spirocyclic vinyl sulfone product.

Gram-Scale Synthesis

The protocol has been successfully scaled up to gram-scale production, demonstrating its practical utility.[1] The reaction conditions are similar to the general procedure, with proportional adjustments of reagents and solvents.

Data Presentation

Optimization of Reaction Conditions

The following table summarizes the screening of various reaction parameters to identify the optimal conditions for the synthesis.

| Entry | Photocatalyst | Base | Solvent | Yield (%) |

| 1 | fac-Ir(ppy)₃ | Na₂HPO₄ | DCM/H₂O | 85 |

| 2 | Ru(bpy)₃Cl₂ | Na₂HPO₄ | DCM/H₂O | 62 |

| 3 | Eosin Y | Na₂HPO₄ | DCM/H₂O | <10 |

| 4 | Rose Bengal | Na₂HPO₄ | DCM/H₂O | <10 |

| 5 | None | Na₂HPO₄ | DCM/H₂O | 0 |

| 6 | fac-Ir(ppy)₃ | K₂CO₃ | DCM/H₂O | 78 |

| 7 | fac-Ir(ppy)₃ | Et₃N | DCM/H₂O | 55 |

| 8 | fac-Ir(ppy)₃ | None | DCM/H₂O | 30 |

| 9 | fac-Ir(ppy)₃ | Na₂HPO₄ | CH₃CN/H₂O | 71 |

| 10 | fac-Ir(ppy)₃ | Na₂HPO₄ | THF/H₂O | 65 |

| 11 | fac-Ir(ppy)₃ | Na₂HPO₄ | Toluene/H₂O | 42 |

| 12 | fac-Ir(ppy)₃ | Na₂HPO₄ | Dioxane/H₂O | 58 |

| 13 | fac-Ir(ppy)₃ | Na₂HPO₄ | DCM/H₂O (in air) | 45 |

| 14 | fac-Ir(ppy)₃ | Na₂HPO₄ | DCM/H₂O (in dark) | 0 |

Standard conditions: 1a (0.2 mmol), 2 (0.3 mmol), base (0.2 mmol), and photocatalyst (3 mol%) in solvent/H₂O (v/v 2 mL/0.2 mL), irradiated with 12 W blue LEDs at room temperature under N₂. Yields are for isolated products.[1]

Substrate Scope

The reaction demonstrates broad functional group compatibility with a wide range of tertiary propargyl alcohols. The following table showcases the yields for various substituted substrates.

| Product | R¹ | R² | Ar | Yield (%) |

| 3a | Me | Me | 2-Benzothiazolyl | 85 |

| 3b | Et | Et | 2-Benzothiazolyl | 82 |

| 3c | n-Pr | n-Pr | 2-Benzothiazolyl | 80 |

| 3d | i-Pr | i-Pr | 2-Benzothiazolyl | 75 |

| 3e | Me | Me | 2-Benzoxazolyl | 88 |

| 3f | Me | Me | 2-Benzimidazolyl | 76 |

| 3g | Me | Me | 4-Me-Ph | 92 |

| 3h | Me | Me | 4-tBu-Ph | 90 |

| 3i | Me | Me | 4-Ph-Ph | 85 |

| 3j | Me | Me | 4-F-Ph | 81 |

| 3k | Me | Me | 4-Cl-Ph | 83 |

| 3l | Me | Me | 4-Br-Ph | 80 |

| 3m | Me | Me | 4-I-Ph | 78 |

| 3n | Me | Me | 4-CF₃-Ph | 72 |

| 3o | Me | Me | 4-CN-Ph | 68 |

| 3p | Me | Me | 4-CO₂Me-Ph | 75 |

| 3q | Me | Me | 4-Ac-Ph | 70 |

| 3r | Me | Me | 4-NO₂-Ph | 55 |

| 3s | Me | Me | 3-Me-Ph | 86 |

| 3t | Me | Me | 3-Cl-Ph | 84 |

| 3u | Me | Me | 2-Me-Ph | 78 |

| 3v | Me | Me | 2-Cl-Ph | 89 |

Reaction conditions: 1 (0.2 mmol), 2 (0.3 mmol), Na₂HPO₄ (0.2 mmol), and fac-Ir(ppy)₃ (3 mol%) in DCM/H₂O (v/v 2 mL/0.2 mL), irradiated with 12 W blue LEDs at room temperature under N₂. Yields are for isolated products.[1][3]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of spirocyclic vinyl sulfones.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the photocatalytic synthesis of spirocyclic vinyl sulfones.

References

- 1. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02555A [pubs.rsc.org]

- 2. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reactions Involving 1-Allylcyclopropane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allylcyclopropane-1-sulfonyl chloride (CAS 923032-59-1) is a key intermediate in the synthesis of various compounds of pharmaceutical interest, notably as a building block for Mitogen-activated protein kinase (MEK) inhibitors used in cancer therapy.[1][2] Its unique structure, combining a reactive sulfonyl chloride group with a strained cyclopropane ring and an allyl moiety, allows for a diverse range of chemical transformations. These application notes provide detailed experimental protocols for key reactions involving this versatile reagent, including the synthesis of sulfonamides and a novel photocatalytic route to spirocyclic vinyl sulfones.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 923032-59-1 | [2] |

| Molecular Formula | C₆H₉ClO₂S | [2] |

| Molecular Weight | 180.65 g/mol | [2] |

| Appearance | Yellow Oil | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

I. Synthesis of N-(Aryl)allylcyclopropane-1-sulfonamides

The reaction of this compound with primary or secondary amines is a fundamental method for the preparation of the corresponding sulfonamides. This reaction is particularly relevant in the synthesis of MEK inhibitors.[1]

Logical Workflow for Sulfonamide Synthesis

Caption: General workflow for the synthesis of N-substituted 1-allylcyclopropane-1-sulfonamides.

Experimental Protocol: Synthesis of N-(3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)phenyl)-1-allylcyclopropane-1-sulfonamide[1]

This protocol is based on the synthesis of a key intermediate for a MEK inhibitor as described in patent CA2924418A1.

Materials:

-

This compound

-

5,6-difluoro-N1-(2-fluoro-4-iodophenyl)benzene-1,2-diamine

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 5,6-difluoro-N1-(2-fluoro-4-iodophenyl)benzene-1,2-diamine (1.0 eq) in a mixture of anhydrous pyridine and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-(3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)phenyl)-1-allylcyclopropane-1-sulfonamide.

Expected Outcome: The desired sulfonamide product is obtained as a solid. The patent reports a mass spectrometry result of m/z 507 [M-H]⁻ for a similar compound, confirming the formation of the sulfonamide linkage.[1]

II. Photocatalytic Synthesis of Spirocyclic Vinyl Sulfones

A novel application of this compound is its use in a visible-light-mediated photocatalytic reaction with tertiary propargyl alcohols to generate structurally complex spirocyclic vinyl sulfones. This reaction proceeds via a radical cyclization and (hetero)aryl migration cascade.[1][3][4]

Proposed Signaling Pathway for Spirocyclic Vinyl Sulfone Formation

References

- 1. CA2924418A1 - Derivatives of n-(arylamino) sulfonamides including polymorphs as inhibitors of mek as well as compositions, methods of use and methods for preparing the same - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

Application Notes and Protocols: 1-Allylcyclopropane-1-sulfonyl chloride in the Synthesis of Substituted Cyclopropanes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-allylcyclopropane-1-sulfonyl chloride, a versatile reagent with emerging applications in the construction of complex cyclopropane-containing molecules. While noted in the literature as a MEK inhibitor for potential use in oncology research, this document focuses on its role as a building block in organic synthesis.[1][2][3] The cyclopropane motif is of significant interest in medicinal chemistry, and the functional handles present in this compound offer unique opportunities for the synthesis of novel molecular architectures.[4]

Physicochemical Properties and Safety Data

A summary of the key properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 923032-59-1 | [1] |

| Molecular Formula | C6H9ClO2S | [1] |

| Molecular Weight | 180.65 g/mol | [1] |

| Appearance | Yellow Oil | [3] |

| Density | 1.32 ± 0.1 g/cm³ | |

| Boiling Point | 229.2 ± 7.0 °C (Predicted) | |

| Solubility | Chloroform | [5] |

| Storage | Inert atmosphere, 2-8°C |

Safety and Handling Precautions:

This compound is a reactive chemical and should be handled with appropriate safety measures in a well-ventilated fume hood.[5] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[5] Avoid inhalation of vapors and contact with skin and eyes.[5] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[5] Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.

Application 1: Synthesis of Spirocyclic Vinyl Sulfones via Photocatalyzed Radical Cyclization

A recent advancement in the application of this compound is its use in a visible-light-mediated photocatalytic reaction with tertiary propargyl alcohols. This process involves a cascade of radical cyclization followed by a (hetero)aryl migration to afford multi-functionalized spirocyclic vinyl sulfones.[6] These products are of interest due to the presence of a vinyl sulfone moiety, a known Michael acceptor in drug design, and a spirocyclic three-membered ring, which can impart unique biological activities.[6]

Experimental Data

The following table summarizes the substrate scope and yields for the synthesis of spirocyclic vinyl sulfones from various tertiary propargyl alcohols and this compound.[6] The reaction is carried out under blue LED irradiation with fac-Ir(ppy)₃ as the photocatalyst and Na₂HPO₄ as a base.[6]

| Entry | Propargyl Alcohol Substrate | Product | Yield (%) |

| 1 | Benzothiazole-substituted | 3a | 85 |

| 2 | Thiophene-substituted | 3b | 78 |

| 3 | Furan-substituted | 3c | 72 |

| 4 | N-methylindole-substituted | 3d | 81 |

| 5 | Phenyl-substituted | 3e | 90 |

| 6 | 4-Fluorophenyl-substituted | 3f | 88 |

| 7 | 4-Chlorophenyl-substituted | 3g | 92 |

| 8 | 4-Bromophenyl-substituted | 3h | 91 |

| 9 | 4-Iodophenyl-substituted | 3i | 89 |

| 10 | 4-Trifluoromethylphenyl-substituted | 3j | 85 |

Experimental Protocol: Synthesis of Spirocyclic Vinyl Sulfones

This protocol is adapted from the procedure described by Wang et al.[6]

-

To an oven-dried Schlenk tube, add the tertiary propargyl alcohol (0.2 mmol, 1.0 equiv.), fac-Ir(ppy)₃ (1 mol%), and Na₂HPO₄ (0.2 mmol, 1.0 equiv.).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add anhydrous, degassed solvent (e.g., DCE, 2.0 mL) via syringe.

-

Add this compound (0.3 mmol, 1.5 equiv.) via syringe.

-

Seal the tube and place it approximately 5 cm from a blue LED lamp (465 nm).

-

Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired spirocyclic vinyl sulfone.

Reaction Workflow

Caption: Workflow for the photocatalyzed synthesis of spirocyclic vinyl sulfones.

General Application: Synthesis of Sulfonamides

Sulfonyl chlorides are powerful electrophiles commonly used in the synthesis of sulfonamides through reaction with primary or secondary amines. This transformation is a cornerstone of medicinal chemistry. While specific examples of this compound in this reaction are not detailed in the literature, a general protocol can be applied.

General Experimental Protocol: Synthesis of a Sulfonamide

-

Dissolve the amine (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equiv.) in the same anhydrous solvent to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.

General Reaction Scheme

Caption: General synthesis of sulfonamides from this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound, CasNo.923032-59-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 3. lookchem.com [lookchem.com]